1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
Description
This compound features a pyrrolidin-1-yl core linked to a 6-(dimethylamino)pyridazin-3-yl group via an ether bond and a 3-(3,5-dimethylisoxazol-4-yl)propan-1-one moiety. Such hybrid heterocyclic systems are often explored in medicinal chemistry for their ability to modulate biological targets, such as kinases or enzymes .
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-12-15(13(2)26-21-12)5-8-18(24)23-10-9-14(11-23)25-17-7-6-16(19-20-17)22(3)4/h6-7,14H,5,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIMFMIYJIZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthetic routes, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features several significant structural components:
- Pyridazine ring : Known for its ability to interact with various biological targets.
- Pyrrolidine ring : Often associated with neuroprotective effects.
- Isosaxazole moiety : Linked to anticancer properties.
Key Properties :
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O3 |
| Molecular Weight | 345.403 g/mol |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The pyridazine and isoxazole rings may modulate the activity of various enzymes and receptors, leading to therapeutic effects. For instance, studies suggest that compounds with similar structural features can inhibit pathways involved in cancer progression, potentially making this compound a candidate for anticancer therapy .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity :
-
Neuroprotective Effects :
- The presence of the pyrrolidine ring indicates potential neuroprotective activity, which warrants further investigation.
-
Potassium Channel Modulation :
- Preliminary studies indicate that this compound may act as a potassium channel opener, which could have implications in cardiovascular and neurological disorders.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of the compound:
Study 1: Anticancer Properties
A study focusing on pyridazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer types. The structural similarities between these derivatives and the target compound suggest it may also inhibit key pathways involved in tumor growth .
Study 2: Neuroprotective Effects
Research on pyrrolidine derivatives has highlighted their potential to protect neuronal cells from oxidative stress. This aligns with the structural features of the target compound, indicating possible neuroprotective applications in conditions like Alzheimer's disease.
Study 3: Potassium Channel Opening
In vitro assays revealed that related compounds can open potassium channels, leading to cellular hyperpolarization. This mechanism can be beneficial in treating arrhythmias and other cardiac conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step processes:
- Formation of Pyridazine Ring : Through reactions involving hydrazine derivatives.
- Synthesis of Pyrrolidine Ring : Via cyclization reactions.
- Linking Functional Groups : Utilizing alkylating agents to form ether bonds between rings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations
The compound is compared to two analogs from chemical databases (Table 1):
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Heterocyclic Core :
- In contrast, the 6-methylpyridin-2-yl group (CAS 1797596-78-1) is less polar, favoring lipophilic environments .
- Isoxazole Chain: The propan-1-one chain in the target and CAS 1797596-78-1 extends spatial reach compared to the ethanone in CAS 2034504-40-8, which may alter steric interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
